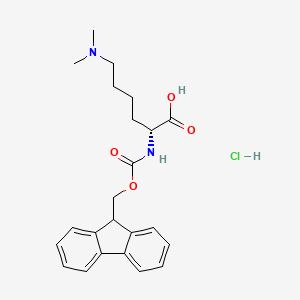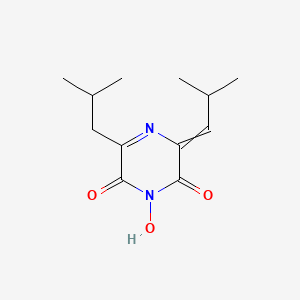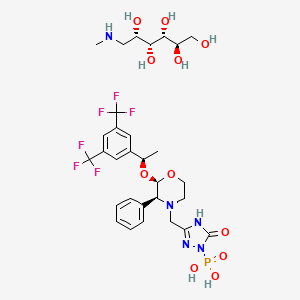
1,3'-Bipyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3’-Bipyrrolidine hydrochloride is a chemical compound with the molecular formula C8H17ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
1,3’-Bipyrrolidine hydrochloride can be synthesized through several methods. One common approach involves the cycloaddition of pyrrolidine derivatives. For instance, a [3+3] cycloaddition method can be employed to construct the piperidine ring, which is a crucial step in the synthesis of piperidine derivatives .
Industrial Production Methods
Industrial production methods for 1,3’-Bipyrrolidine hydrochloride typically involve the use of readily available starting materials and efficient reaction conditions. For example, the preparation of similar compounds like 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride involves reduction reactions, esterification, and N-alkylation . These methods are designed to be simple, safe, and suitable for large-scale production.
化学反応の分析
Types of Reactions
1,3’-Bipyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
1,3’-Bipyrrolidine hydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of 1,3’-Bipyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. As a nitrogen-containing heterocycle, it can interact with enzymes, receptors, and other biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
1,3’-Bipyrrolidine hydrochloride is similar to other pyrrolidine derivatives, such as:
Pyrrolone derivatives: These compounds also contain a five-membered nitrogen-containing ring and exhibit various biological activities.
Pyrrolidinone derivatives: These compounds are versatile lead compounds for designing bioactive agents and have applications in medicinal chemistry.
Uniqueness
What sets 1,3’-Bipyrrolidine hydrochloride apart from other similar compounds is its specific structure and the unique properties it imparts
特性
分子式 |
C8H17ClN2 |
|---|---|
分子量 |
176.69 g/mol |
IUPAC名 |
1-pyrrolidin-3-ylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h8-9H,1-7H2;1H |
InChIキー |
YVDLKXCXGLINFV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2CCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)

![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)


![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)


![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
![methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13845785.png)




